

Structure-Activity Relationship of 2-Phenylindole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **2-Phenyl-1H-indole-3-carbaldehyde**

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The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored for therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenylindole derivatives, supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological and experimental workflows.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative data for various 2-phenylindole derivatives, highlighting the impact of structural modifications on their biological potency.

Anticancer Activity

The anticancer activity of 2-phenylindole derivatives has been widely investigated, with many compounds showing potent cytotoxicity against various cancer cell lines. A common mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Compound ID	R1 (Indole N1)	R2 (Indole C5)	R3 (Phenyl C4')	Cancer Cell Line	IC50 (µM)	Reference
1	H	H	H	MDA-MB-231	>100	[1]
2	H	H	OH	MDA-MB-231	1.5	[1]
3	H	F	OH	MDA-MB-231	0.8	[1]
4	CH3	H	OH	MDA-MB-231	0.5	[1]
5	H	H	OCH3	MCF-7	2.71	[2]
6	Bis-indole	H	OCH3	MCF-7	1.86	[2]

SAR Insights:

- Substitution on the 2-phenyl ring is crucial for anticancer activity. A hydroxyl or methoxy group at the C4' position significantly enhances potency.
- Halogen substitution, such as fluorine at the C5 position of the indole ring, can further increase cytotoxic effects.
- Alkylation at the N1 position of the indole ring, for instance with a methyl group, is often favorable for activity.
- Dimeric structures, such as bis-indoles, can exhibit enhanced antiproliferative effects.

Anti-inflammatory Activity

2-Phenylindole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.

Compound ID	R1 (Indole N1)	R2 (Indole C5)	R3 (Phenyl C4')	COX-2 IC50 (µM)	COX-2 Selectivity Index	Reference
7	H	H	SO2Me	0.28	30.35	[3]
8	Benzyl	H	SO2Me	0.18	40.5	[3]
9	4-Chlorobenzyl	H	SO2Me	0.11	107.63	[3]
10	4-Fluorobenzyl	H	SO2Me	0.17	55.88	[3]
11	4-Methylbenzyl	H	SO2Me	0.15	66.67	[3]
Indomethacin	-	-	-	0.49	0.079	[3]

SAR Insights:

- The presence of a methylsulfonyl (SO2Me) group at the C4' position of the 2-phenyl ring is a key pharmacophore for potent and selective COX-2 inhibition.
- Substitution at the N1 position of the indole ring with bulky aromatic groups, such as benzyl and its derivatives, significantly enhances COX-2 inhibitory activity and selectivity.
- Electron-withdrawing groups, like chlorine on the N1-benzyl substituent, can further improve potency.

Antimicrobial Activity

Derivatives of 2-phenylindole have demonstrated notable activity against a range of bacterial and fungal pathogens.

Compound ID	R1 (Indole N1)	R2 (Indole C3)	R3 (Phenyl C4')	Bacterial Strain	MIC (µg/mL)	Reference
12	H	H	H	S. aureus	>50	[4]
13	H	Hydrazinecarbothioamide	Cl	S. aureus	6.25	[4]
14	H	1,3,4-Thiadiazole	Cl	S. aureus	6.25	[4]
15	H	1,2,4-Triazole	Cl	S. aureus	3.125	[4]
16	H	1,2,4-Triazole	Cl	E. coli	6.25	[4]
17	H	1,2,4-Triazole	Cl	B. subtilis	3.125	[4]

SAR Insights:

- The unsubstituted 2-phenylindole core generally shows weak antimicrobial activity.
- The introduction of heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, at the C3 position of the indole ring dramatically increases antibacterial potency.
- A chloro substituent on the 2-phenyl ring appears to be favorable for antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- 2-Phenylindole derivatives (test compounds)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
- 96-well flat-bottom sterile culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5][6]
- Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, replace the medium with 100 μ L of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
- Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- MTT Addition: After the treatment period, add 10-20 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[5]
- Formazan Solubilization: Carefully remove the medium and add 100-200 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-15 minutes to ensure complete dissolution.[7]

- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

- Human recombinant COX-2 enzyme
- COX assay buffer
- Heme cofactor
- Arachidonic acid (substrate)
- Test compounds (2-phenylindole derivatives)
- A known COX-2 inhibitor (e.g., celecoxib) as a positive control
- 96-well plate (black or white, depending on the detection method)
- Plate reader (fluorometric or colorimetric)

Procedure:

- Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the enzyme, cofactor, and substrate to their working concentrations in the assay buffer.
- Compound Addition: Add the test compounds at various concentrations to the wells of the 96-well plate. Also, include a vehicle control and a positive control.

- Enzyme and Cofactor Addition: Add the COX-2 enzyme and heme cofactor to each well.
- Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at a specified temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.[8]
- Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
- Kinetic Measurement: Immediately measure the fluorescence or absorbance in a kinetic mode for a set period (e.g., 5-10 minutes) using a plate reader.[9]
- Data Analysis: The rate of the reaction is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined from a dose-response curve.

Broth Microdilution Assay for Antibacterial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Materials:

- Bacterial strains of interest
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- Test compounds (2-phenylindole derivatives)
- A known antibiotic as a positive control
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity

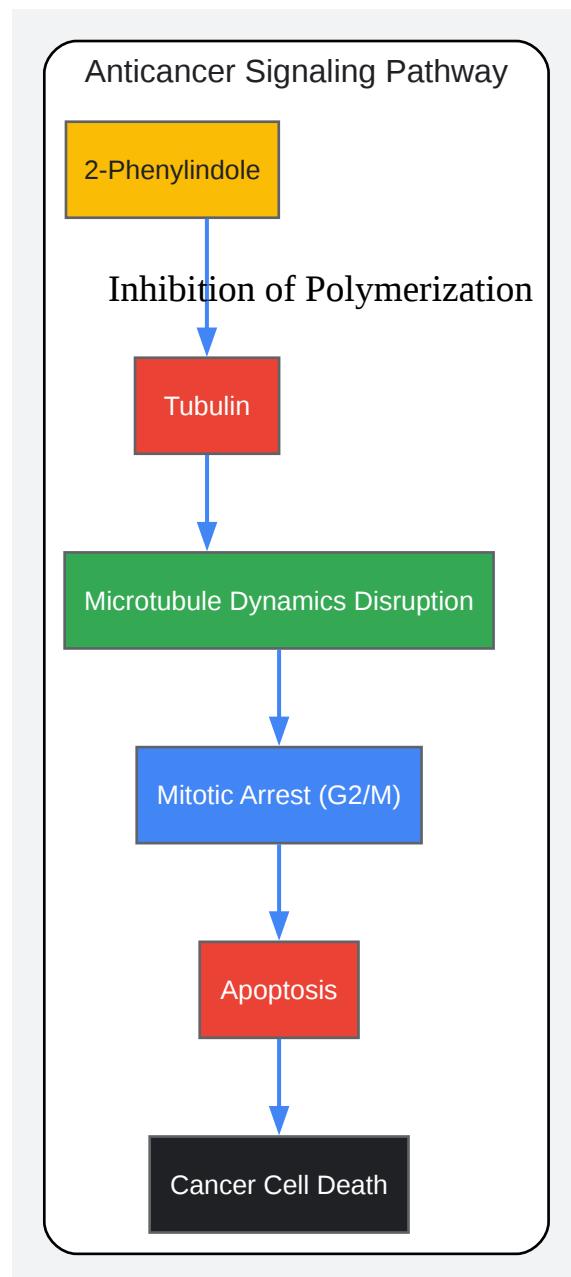
Procedure:

- Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.[11]

- Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

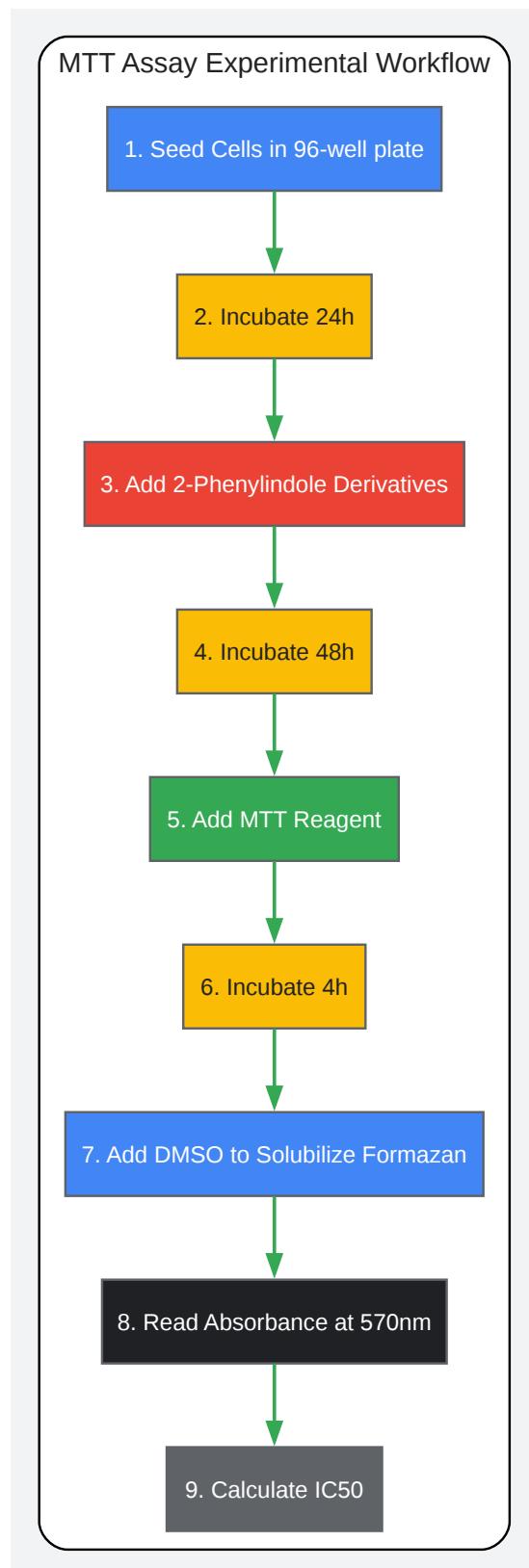
Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to visualize key concepts related to the structure-activity relationship of 2-phenylindole derivatives.



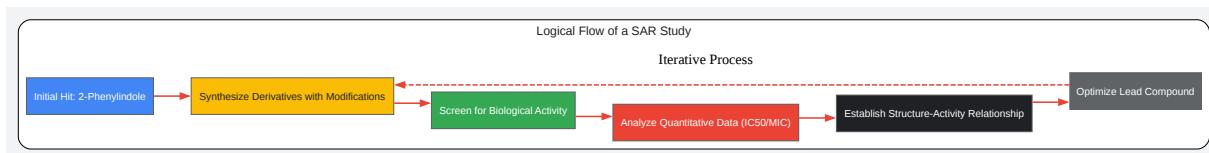
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Caption: Anticancer signaling pathway of 2-phenylindole derivatives.



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Caption: Experimental workflow for the MTT cell viability assay.



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Caption: Logical workflow of a structure-activity relationship study.

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